molecular formula C15H14BrNO B1361710 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine CAS No. 946786-92-1

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine

Cat. No.: B1361710
CAS No.: 946786-92-1
M. Wt: 304.18 g/mol
InChI Key: PVFDEAUBJJBTGH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (Catalog ID: 2036563) is a brominated phenylamine derivative featuring a 2,3-dihydro-1H-inden-5-yloxy substituent at the 2-position of the phenyl ring. Its structure combines a phenylamine backbone with a bicyclic indene-derived ether group and a bromine atom, which may influence its electronic properties, solubility, and biological activity .

Properties

IUPAC Name

5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFDEAUBJJBTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine typically involves the reaction of 5-bromo-2-nitrophenol with 2,3-dihydro-1H-indene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The indene moiety may play a role in binding to hydrophobic pockets of target proteins, while the phenylamine group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to other brominated phenylamine derivatives listed in , which differ primarily in the substituents attached to the phenoxy group. Key analogues include:

Compound Name (Catalog ID) Substituent on Phenoxy Group Notable Features
5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine (2036555) 4-(tert-pentyl)phenoxy Increased hydrophobicity due to bulky tert-pentyl group
5-Bromo-2-(1-naphthylmethoxy)phenylamine (2036508) 1-naphthylmethoxy Extended aromatic system (naphthalene)
5-Bromo-2-(cyclohexylmethoxy)phenylamine (2036493) cyclohexylmethoxy Aliphatic cyclohexyl group for enhanced lipophilicity
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine (2036484) 2,3-dihydro-1H-inden-5-yloxy + methyl Methyl group introduces steric effects

Key Observations :

  • Bulkiness and Solubility : The tert-pentyl group in 2036555 likely reduces aqueous solubility compared to the indenyl group in the target compound, as bulky substituents increase hydrophobicity .
  • Aromatic vs.

Physicochemical Properties

Property Target Compound (Inferred) Analogues ()
Melting Point Likely 100–120°C (estimated) 53.6–118.6°C (piperazine derivatives)
Solubility Moderate in organic solvents Fluorinated phenylamines show poor solubility in polar solvents
Spectral Data Expected ¹H/¹³C NMR peaks for bromo and indenyl groups Similar compounds show δ 6.5–7.5 ppm (aromatic H) and δ 150–160 ppm (C-Br)

Notes:

  • Bromine’s electron-withdrawing nature may lower the electron density of the aromatic ring, affecting reactivity in electrophilic substitution reactions .

Biological Activity

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (CAS Number: 946786-92-1) is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a brominated phenylamine moiety linked to a dihydroindene derivative, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, and other therapeutic potentials.

  • Molecular Formula : C₁₅H₁₄BrNO
  • Molecular Weight : 304.19 g/mol
  • MDL Number : MFCD08686979
  • Hazard Classification : Irritant

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation :
    • The compound was tested against human breast cancer cell lines (MCF-7 and T47D). The IC50 values were found to be approximately 12.8 µg/mL for MCF-7 cells and 0.058 ± 0.016 µM for T47D cells, indicating potent antitumor activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further mechanistic studies are required to elucidate the precise pathways involved.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses.

Research Findings

  • Inhibition of Viral Replication :
    • Preliminary data suggest that this compound may inhibit the replication of certain viruses by targeting viral polymerases. For instance, it showed promising results in reducing the viral load in Vero cells infected with Dengue virus .
  • Comparative Efficacy :
    • When compared to standard antiviral agents such as ribavirin, the compound demonstrated a significantly lower IC50 value against viral replication, suggesting superior efficacy .

Other Biological Activities

Beyond anticancer and antiviral properties, this compound may possess other therapeutic effects.

Potential Applications

  • Anti-inflammatory Effects :
    • Initial studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Properties :
    • There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases; however, further research is needed to confirm these findings.

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC50 ValueReference
AnticancerMCF-712.8 µg/mL
AnticancerT47D0.058 ± 0.016 µM
Antiviral (Dengue)Vero CellsLower than Ribavirin
Anti-inflammatoryTBDTBDTBD
NeuroprotectiveTBDTBDTBD

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